2-Chloro-1,1,1-trifluoroethane

説明

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket.

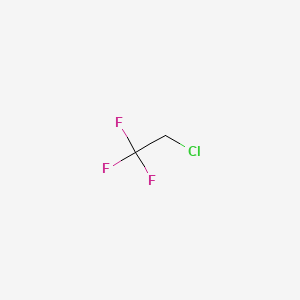

Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXIKYKBLDZZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3, Array | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020289 | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS. | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

6.1 °C, 6.9 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4 | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 180 | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

75-88-7; 1330-45-6, 75-88-7 | |

| Record name | 1-CHLORO-2,2,2-TRIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-2-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-105.3 °C, -105.5 °C | |

| Record name | 1,1,1-TRIFLUORO-2-CHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTRIFLUOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Nomenclature and General Academic Context of 2 Chloro 1,1,1 Trifluoroethane

Contextual Significance in Halogenated Organic Chemistry Research

2-Chloro-1,1,1-trifluoroethane holds a notable position in halogenated organic chemistry research. Its structure, containing both chlorine and fluorine atoms, makes it a valuable building block and a model compound for studying the effects of halogenation on chemical reactivity and physical properties. beilstein-journals.org

Research in this area has explored its utility as a reagent in organic synthesis. For instance, it can be synthesized through the reaction of trichloroethylene (B50587) and hydrogen fluoride (B91410). wikipedia.org Furthermore, it serves as a chemical intermediate in the production of the anesthetic halothane (B1672932). iarc.frinchem.org

Studies have also investigated the unimolecular and bimolecular reactions of this compound. For example, research has focused on its infrared multiphoton absorption and subsequent reactions, providing insights into its chemical kinetics and reaction mechanisms. acs.org The compound's reactivity is influenced by the strong carbon-fluorine bonds and the relatively weaker carbon-chlorine bond, which can be selectively cleaved under certain conditions. This selective reactivity is a key area of investigation in the synthesis of novel organofluorine compounds.

Interdisciplinary Research Perspectives on Hydrochlorofluorocarbons

The study of this compound extends beyond organic chemistry, drawing significant attention from interdisciplinary fields, particularly environmental science and atmospheric chemistry. As a hydrochlorofluorocarbon (HCFC), it is recognized as an ozone-depleting substance (ODS) and a greenhouse gas. apctt.orghkust.edu.hk

The environmental fate and impact of HCFCs, including this compound, are a major focus of interdisciplinary research. nih.gov Scientists have used advanced models to simulate the atmospheric behavior of these compounds, assessing their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). nih.gov For instance, the photochemical deactivation process of HCFC-133a has been studied to understand its atmospheric lifetime and degradation pathways. barbatti.org

Furthermore, the metabolism of this compound has been a subject of toxicological and biochemical research. Studies in rats have identified several urinary metabolites, including 2,2,2-trifluoroethyl glucuronide, trifluoroacetic acid, and trifluoroacetaldehyde (B10831) hydrate (B1144303), shedding light on its biotransformation pathways. nih.goviarc.fr This interdisciplinary approach, combining chemical analysis with biological studies, is crucial for a comprehensive understanding of the compound's effects. The human metabolome has also been a subject of study, with this compound being identified in human blood, indicating its presence in the human exposome. hmdb.ca

Synthetic Methodologies and Precursor Development for 2 Chloro 1,1,1 Trifluoroethane

Catalytic Fluorination Approaches

Catalytic fluorination represents a primary strategy for the synthesis of 2-Chloro-1,1,1-trifluoroethane (HCFC-133a). These methods involve the introduction of fluorine atoms into a precursor molecule, often through the use of hydrogen fluoride (B91410) (HF) in the presence of a catalyst.

Gas-Phase Fluorination with Hydrogen Fluoride

Gas-phase fluorination is a widely employed industrial method for producing HCFC-133a. This process typically involves the reaction of a chlorinated ethene, such as trichloroethylene (B50587), with anhydrous hydrogen fluoride at elevated temperatures. The reaction can also proceed from 2-chloro-1,1-difluoroethylene (B1204758), which is fluorinated with HF using a chromium trioxide catalyst to yield this compound. wikipedia.org

The reaction conditions, including temperature and pressure, are critical parameters that influence the efficiency of the gas-phase fluorination. For instance, the fluorination of 1,1-dichloroethylene with HF can be carried out at temperatures ranging from 150°C to 600°C and pressures from 0 to 2 MPaG. epo.orggoogle.com A specific example involves passing a gaseous mixture of 1,1-dichloroethylene and HF over a catalyst bed at 180°C. google.com Another process describes the vapor-phase reaction of trichloroethylene with hydrogen fluoride at temperatures between 180°C and 300°C. google.com

Heterogeneous Catalysis Systems and Optimization (e.g., CrOx-Y2O3, zinc-supported metal catalysts)

The choice of catalyst is paramount in gas-phase fluorination to ensure high conversion rates and selectivity. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred in industrial settings due to their ease of separation from the product stream. essentialchemicalindustry.org

Chromium-based catalysts are extensively used for the fluorination of halogenated hydrocarbons. google.com These can be unsupported or supported on materials like alumina, fluorinated alumina, or activated carbon. google.comgoogle.com Specifically, chromium oxide (Cr2O3) catalysts are effective in the fluorination of this compound's precursors. researchgate.netacs.org The performance of these catalysts can be enhanced by doping with other metals. For example, zinc-doped chromia catalysts have shown improved activity. gla.ac.uk Supported metal catalysts containing zinc are also utilized in the gas-phase hydrofluorination of tetrahaloethanes. scispace.com

A notable development in catalysis for this process is the use of CrOx-Y2O3 systems. These catalysts, prepared by a deposition-precipitation method, have demonstrated high activity in the fluorination of halogenated ethanes. researchgate.netniscpr.res.in The activity of these catalysts is linked to the presence of high oxidation state chromium species (Cr(VI)) which are well-dispersed on the yttria support. researchgate.netresearchgate.net Pre-fluorination of the CrOx-Y2O3 catalyst is a crucial step, as the resulting CrFx, CrOxFy, or Cr(OH)xFy phases are considered the active sites for the fluorination reaction. researchgate.netresearchgate.net The calcination temperature during catalyst preparation also plays a significant role in its final activity. researchgate.netniscpr.res.in

Selectivity and Conversion Rate Optimization in Fluorination Reactions

Optimizing selectivity and conversion rates is a key objective in the synthesis of this compound. High selectivity ensures that the desired product is formed with minimal generation of by-products, while a high conversion rate indicates efficient utilization of the starting materials.

In some liquid-phase fluorination systems using a tetravalent tin compound and halogenosulfonic acid as a catalyst, a conversion rate higher than 99.6% and a selectivity of 99.9% have been reported. patsnap.com For gas-phase reactions, a process using a supported Lewis acid catalyst for the hydrofluorination of 1,1-dichloroethylene at 180°C achieved a 99.9% conversion with a 99.8% selectivity for the target product's isomer, 1,1,1-trifluoroethane. google.com

The catalyst's composition and preparation method are critical for achieving high performance. For example, with CrOx-Y2O3 catalysts, the loading of chromium and the calcination temperature are optimized to maximize the dispersion of active Cr(VI) species, which in turn enhances catalytic activity. researchgate.net A Cr loading of 19.5% on a pre-fluorinated catalyst resulted in a 19% conversion of this compound at 320°C in a related reaction. researchgate.net The use of Cr2O3 nanorods has also been shown to provide higher area-specific reaction rates compared to nanoparticles. researchgate.net

Reductive Dehalogenation Pathways

An alternative synthetic route to this compound involves the removal of halogen atoms (other than fluorine) from more highly halogenated precursors. This reductive dehalogenation can be achieved through various chemical and biological methods.

Formation from Polyhalogenated Precursors (e.g., 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane), 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123))

This compound can be formed from several polyhalogenated ethane (B1197151) precursors.

From 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane): The reductive dehalogenation of halothane (B1672932) can yield this compound. nih.govnih.gov This process has been observed in vitro using liver microsomes under anaerobic conditions. nih.gov Chemical methods have also been developed; for instance, the reaction of halothane with certain imidazolidines at room temperature results in the formation of this compound as the sole reduction product. rsc.orgsemanticscholar.org

From 2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123): Microbial transformation of HCFC-123 can lead to this compound through reductive dechlorination. ecetoc.org This has been observed in anoxic freshwater and salt-marsh sediments. ecetoc.org Catalytic reduction of HCFC-123 using cobalt(I) salen, electrogenerated at a carbon cathode, also produces this compound as one of the products. researchgate.net This reductive pathway is also noted to occur under conditions of very low oxygen tension. nih.gov

The following table summarizes the conversion of precursors to this compound.

Mechanistic Studies of Reductive Dechlorination and Dehalogenation

The mechanisms of reductive dehalogenation are complex and can involve different intermediates depending on the specific reaction conditions and the catalyst or biological system involved.

In the reductive metabolism of halothane by liver cytochrome P450, the process is dependent on this enzyme system. nih.gov The reaction is thought to proceed through both radical and carbanion intermediates, which are precursors to this compound and another metabolite, 2-chloro-1,1-difluoroethylene, respectively. nih.gov The ratio of these products can be influenced by factors such as the presence of cytochrome b5 and pH, which affect the second electron donation to cytochrome P450. nih.govjst.go.jp

For the reductive dechlorination of HCFC-123, microbial pathways in anaerobic environments are significant. ecetoc.orgindustrialchemicals.gov.au This process involves the replacement of a chlorine atom with a hydrogen atom, where the halogenated compound acts as an electron acceptor. usgs.gov In catalytic systems, such as the reduction of 1,1,1-trichloro-2,2,2-trifluoroethane (B196229) (a precursor to HCFC-123) by cobalt(I) salen, a stepwise reduction is observed, where HCFC-123 is an intermediate that is further reduced to this compound. researchgate.net

The following table outlines the key mechanistic aspects of these reductive pathways.

Halogen Exchange Reactions

The primary industrial synthesis of this compound (HCFC-133a) is achieved through halogen exchange reactions, most commonly by the fluorination of trichloroethylene. wikipedia.orgmst.dk This process involves reacting trichloroethylene with anhydrous hydrogen fluoride (HF) in the vapor phase over a catalyst. mst.dkrsc.org

The reaction proceeds in two stages: an addition of hydrogen fluoride across the double bond of trichloroethylene, followed by a halogen exchange of chlorine atoms for fluorine atoms. rsc.org This transformation can be represented by the following equation:

CHCl=CCl₂ + 3HF → CF₃CH₂Cl + 2HCl

Various catalysts are employed to facilitate this transformation, with chromium-based catalysts being typical. rsc.org Antimony catalysts, such as antimony pentachloride (SbCl₅), are also effective. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and the product distribution. For instance, the synthesis of HCFC-133a from trichloroethylene with hydrogen fluoride is strongly favored thermodynamically, which allows for practical industrial production. niscpr.res.in

Further halogen exchange can convert HCFC-133a into 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) by reacting it with additional hydrogen fluoride. rsc.orgniscpr.res.in This subsequent reaction, however, has a thermodynamic equilibrium that is less favorable, often requiring a large excess of HF, higher temperatures, and resulting in smaller conversion yields. niscpr.res.ingoogleapis.com

| Catalyst System | Precursor | Product | Key Observations |

| Chromium Salts | Trichloroethylene | This compound (HCFC-133a) | Mediates both the HF addition and subsequent halogen exchange. rsc.org |

| Antimony Catalysts (e.g., SbCl₅) | Trichloroethylene | This compound (HCFC-133a) | Effective for fluorination and maintaining regioselectivity. |

| Conditioned Chromia | 1,1,1,2-Tetrachloroethane | This compound (HCFC-133a) | Part of a reaction network where dehydrohalogenations are suppressed by the presence of HF, favoring chlorine-fluorine exchange. niscpr.res.in |

| Molten CsF•nHF | This compound (HCFC-133a) | 1,1,1,2-Tetrafluoroethane (HFC-134a) | Demonstrates the subsequent halogen exchange reactivity of HCFC-133a. googleapis.com |

Novel Synthetic Routes and Advanced Building Block Applications

This compound is not only a significant industrial product but also serves as a valuable building block in organic synthesis for creating more complex fluorinated molecules. wikipedia.orgnih.gov Its reactivity allows for the generation of highly functionalized intermediates.

This compound (HCFC-133a) is utilized as a precursor for the synthesis of multi-halogenated alkenes through the formation of reactive intermediates. One notable method involves the metalation of HCFC-133a to generate an organometallic reagent. researchgate.net

Specifically, the reaction of HCFC-133a with two equivalents of lithium diisopropylamide (LDA) in the presence of zinc chloride (ZnCl₂) at room temperature produces the α-chloro-β,β-difluoroethenylzinc reagent (CF₂=CClZnCl) in high yield. researchgate.net This organozinc intermediate is stable and can readily participate in cross-coupling reactions. For example, a palladium-catalyzed coupling reaction of the zinc reagent with various aryl iodides affords α-chloro-β,β-difluorostyrenes, which are a class of multi-halogenated alkenes, in good to excellent yields. researchgate.net This one-pot procedure provides an efficient route from a readily available industrial chemical to complex fluorinated styrenes under mild conditions. researchgate.net

Another synthetic application involves the reaction of HCFC-133a with phenols in the presence of a base like potassium hydroxide (B78521) (KOH). beilstein-journals.orgbeilstein-journals.org This reaction can yield 1-fluoro-2-chlorovinyl ether, a multi-halogenated alkene, alongside gem-difluoromethyl ethers. beilstein-journals.orgresearchgate.net

| Aryl Iodide Reactant | Product (α-Chloro-β,β-difluorostyrene) | Yield (%) |

| Iodobenzene | 1-Chloro-2,2-difluoro-1-phenyl-ethene | 85 |

| 4-Iodotoluene | 1-(4-Methylphenyl)-1-chloro-2,2-difluoro-ethene | 90 |

| 4-Iodoanisole | 1-(4-Methoxyphenyl)-1-chloro-2,2-difluoro-ethene | 88 |

| 4-Iodobenzotrifluoride | 1-(4-(Trifluoromethyl)phenyl)-1-chloro-2,2-difluoro-ethene | 64 |

| 2-Iodothiophene | 2-(1-Chloro-2,2-difluorovinyl)thiophene | 75 |

| Data adapted from research on the one-pot synthesis from HCFC-133a. researchgate.net |

Computational and Theoretical Chemistry Studies on 2 Chloro 1,1,1 Trifluoroethane

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in determining the fundamental properties of 2-Chloro-1,1,1-trifluoroethane, from its three-dimensional structure to its spectroscopic and electronic characteristics.

A variety of sophisticated computational methods are employed to study halogenated ethanes like this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with Single and Double excitations and a perturbative correction for Triples (QCISD(T)), are based on first principles without empirical parameterization. researchgate.net Density Functional Theory (DFT) has also become a prevalent approach, offering a balance of computational cost and accuracy. q-chem.com

The B3LYP hybrid functional is a widely used DFT method for investigating these compounds, demonstrating reliability in predicting geometries and vibrational frequencies. researchgate.netresearchgate.net Other functionals, such as B3PW91 and the empirical functional EDF1, have also been utilized. q-chem.comacs.org For high-accuracy energy calculations, especially for reaction mechanisms, composite methods like G3 and CBS-QB3 are often employed. wayne.edu The choice of basis set is also crucial, with Pople-style basis sets like 6-31G* and 6-311+G(d,p) being common choices. researchgate.netresearchgate.net

Computational methods provide precise predictions of the molecular geometry of this compound. Theoretical studies on similar halogenated ethanes, such as halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), have used methods like B3LYP/6-311+G(2d,p) to determine structural parameters. researchgate.net For these types of molecules, the staggered conformation is generally found to be more stable than the eclipsed one. researchgate.net

Calculations reveal key bond lengths and angles that define the molecule's structure. For instance, in related chloro-fluoro-ethanes, C-F bond lengths are typically shorter than C-Cl bonds due to fluorine's higher electronegativity and smaller atomic radius. The C-C bond length is consistent with a typical single bond in halogenated ethanes.

Atomic charges, which are critical for understanding intermolecular interactions, can be calculated using various schemes. The Mulliken population analysis, the electrostatic potential (ESP) based Merz-Kollman-Singh scheme, and the Atoms-in-Molecules (AIM) theory are common approaches used to assign partial charges to the atoms within the molecule. researchgate.net

Table 1: Calculated Structural and Electronic Properties of Halogenated Ethanes Note: Data for closely related compounds are presented to illustrate typical values.

| Parameter | Compound | Method | Value | Reference |

|---|---|---|---|---|

| C-C Bond Length | 1-Bromo-2-chloro-1,1,2-trifluoroethane | B3LYP/6-311+G(2d,p) | ~1.54 Å | |

| C-F Bond Length | 1-Bromo-2-chloro-1,1,2-trifluoroethane | B3LYP/6-311+G(2d,p) | 1.32 - 1.35 Å | |

| C-Cl Bond Length | 1-Bromo-2-chloro-1,1,2-trifluoroethane | B3LYP/6-311+G(2d,p) | ~1.78 Å | |

| Dipole Moment | Halothane | B3LYP/6-311+(2d,p) | 1.430 D | researchgate.net |

Theoretical calculations are essential for interpreting and assigning experimental vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions, such as C-H, C-F, and C-Cl stretching and bending modes. researchgate.net DFT methods, particularly B3LYP, have shown good agreement with experimental IR and Raman spectra for similar molecules. researchgate.net

These calculations not only predict the frequency of vibrations but also their intensities, which aids in understanding the features of a measured spectrum. researchgate.net The study of vibrational frequencies can also serve as an internal reference for investigating dynamic processes like interfacial charge transfer. aps.org

Table 2: Calculated Vibrational Frequencies for Halogenated Hydrocarbons Note: Data for a related compound illustrates the application of computational methods.

| Compound | Method | Basis Set | Key Finding | Reference |

|---|---|---|---|---|

| Halothane | B3LYP | 6-311++G(df,pd) | Calculated harmonic vibrational frequencies, IR, and Raman intensities. | researchgate.net |

| 1,10-Phenanthroline | DFT(BP86) | - | Provided a complete assignment of experimental IR and Raman spectra. | acs.org |

The electronic properties of this compound, such as its ionization energy, can be predicted through quantum chemical calculations. The ionization energy corresponds to the energy required to remove an electron from the molecule. Computational studies on analogous compounds, like 1-bromo-2-chloro-1,1,2-trifluoroethane, have identified the lowest vertical ionization energies by analyzing the molecular orbitals. These calculations help to understand the molecule's electronic structure and its potential for participating in electron transfer reactions.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of complex reaction mechanisms, including decomposition pathways.

One of the most significant applications of computational chemistry in this context is the study of unimolecular decomposition reactions. For this compound (CF3CH2Cl), key pathways include hydrogen fluoride (B91410) (HF) elimination and carbon-chlorine (C-Cl) bond rupture. acs.org

Computational studies can locate the transition state (TS) for each elementary reaction step. The geometry of the transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the mechanism. For example, the transition state for HF elimination involves a four-membered ring-like structure where the H and F atoms are interacting simultaneously with the carbon atoms they are departing from.

The energy of this transition state determines the activation energy (energy barrier) for the reaction. acs.org DFT calculations have been used to determine the threshold energies for HF and HCl elimination in various fluorochloroethanes. researchgate.net Studies on CF3CH2Cl have shown that its decomposition can lead to products like CF2=CHCl via a 1,2-HF elimination pathway, alongside C-Cl bond rupture. acs.org Comparing the activation energies for competing pathways, such as HF elimination versus C-Cl bond cleavage, allows for the prediction of the major decomposition products under different conditions. acs.org

Table 3: Computationally Studied Reaction Pathways for Halogenated Ethanes

| Reactant | Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| CF3CH2Cl | 1,2-HF elimination, C-Cl bond rupture | - | Identified major decomposition pathways and products. | acs.org |

| CFCl2CH2F | HCl elimination, HF elimination, Isomerization | DFT | Characterized competing unimolecular reactions and their rate constants. | researchgate.net |

| CF2ClCF2CH3 | 1,2-ClF interchange, HCl elimination | B3PW91/6-311+G(2d,p) | Calculated the reaction coordinate profile for interchange and elimination. | acs.org |

Transition State Geometries and Energetics of Elementary Reactions (e.g., HF elimination, C-X bond rupture)

Molecular Dynamics and Simulation Approaches

Molecular dynamics simulations are employed to study the behavior of this compound in condensed phases, revealing key details about its interactions with solvent molecules. These interactions are governed by a combination of forces, including hydrogen bonds (HB) and halogen bonds (XB). researchgate.netacs.org While the C-H group in this compound can act as a weak hydrogen bond donor, the chlorine and fluorine atoms can act as both halogen bond donors and hydrogen bond acceptors. acs.org

Studies on the structurally similar anesthetic halothane (2-Bromo-2-chloro-1,1,1-trifluoroethane) provide significant insight into the types of intermolecular interactions that can be expected. sigmaaldrich.com Research on mixtures of halothane with methanol (B129727), for instance, shows a competition between methanol self-association and the formation of complexes with the halogenated ethane (B1197151) via hydrogen bonding. researchgate.net The acidic hydrogen on the chloroform-like carbon of halothane (and by extension, the C-H in this compound) can interact with proton-accepting solvents. researchgate.net

Furthermore, the chlorine atom on this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophile. acs.org The strength of this interaction follows the trend I > Br > Cl > F. acs.org Computational studies have confirmed the importance of halogen bonding in the crystal packing and molecular aggregation of related haloethanes. amu.edu.pl These noncovalent interactions are crucial for understanding the solvation free energies and partitioning behavior of the molecule between different phases, such as water and lipid bilayers. researchgate.net

Accurate molecular dynamics simulations depend on the quality of the underlying force field, which consists of a set of parameters describing the potential energy of the system. For nonbonded interactions, these are typically modeled using a combination of the Lennard-Jones potential (for van der Waals forces) and a Coulombic term (for electrostatic interactions). nih.gov The development of accurate nonbonded parameters for halogenated ethanes like this compound is a nontrivial task.

A common and effective strategy combines high-level ab initio quantum chemistry calculations with empirical refinement against experimental data. researchgate.netresearchgate.net This process can be summarized as follows:

Quantum Mechanical Calculations : The geometry of the molecule is optimized, and its electrostatic potential is calculated using methods like density functional theory (DFT) or Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., 6-311+G(2d,p)). researchgate.netresearchgate.net

Charge Derivation : Partial atomic charges that accurately reproduce the quantum mechanical electrostatic potential are derived using schemes such as the Merz-Kollman-Singh (MKS) method. researchgate.net

Lennard-Jones Parameter Optimization : Initial Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) may be taken from existing general force fields. These are then refined by performing molecular dynamics simulations of the pure liquid and adjusting the parameters until the calculated bulk properties, such as the heat of vaporization and liquid density, match experimental values. researchgate.net

This combined approach was successfully used to develop robust nonbonded parameters for the related molecule halothane. researchgate.net The resulting parameters were shown to accurately reproduce experimental physicochemical properties, making them suitable for large-scale simulations of the anesthetic's interactions with biological systems like proteins and membranes. researchgate.net

| Atom Type | σ (Å) | ε (kcal/mol) |

|---|---|---|

| C (CF3) | 3.3997 | 0.1094 |

| C (CH) | 3.5500 | 0.0700 |

| H | 2.4200 | 0.0300 |

| F | 2.8500 | 0.0400 |

| Cl | 3.5000 | 0.2500 |

| Br | 3.7400 | 0.3200 |

Data derived from studies on the parametrization of halothane, a structurally similar compound. researchgate.net

Environmental Chemistry and Atmospheric Fate of 2 Chloro 1,1,1 Trifluoroethane

Atmospheric Lifetimes and Degradation Mechanisms

Gas-Phase Reactions with Hydroxyl Radicals (OH)

The principal degradation pathway for 2-Chloro-1,1,1-trifluoroethane in the troposphere is its reaction with photochemically-produced hydroxyl radicals. echemi.comnoaa.gov This reaction initiates the breakdown of the compound in the lower atmosphere. The rate constant for the reaction between HCFC-133a and OH radicals has been measured as 1.62 x 10⁻¹⁴ cm³/molecule-sec at 25°C. echemi.com This reaction leads to an estimated atmospheric half-life of about 2.7 years concerning this specific degradation process. echemi.com The reaction proceeds via H-atom abstraction, forming a halogenated radical. acs.org

Ultraviolet (UV) Photolysis Pathways

While the reaction with OH radicals is the dominant loss process, ultraviolet (UV) photolysis also contributes to the degradation of this compound, particularly in the stratosphere. researchgate.netechemi.comnih.gov Stratospheric photolysis involves the absorption of short-wavelength UV radiation, which is not present in the lower atmosphere, leading to the breakdown of the molecule. acs.org This process releases chlorine radicals, which can then participate in catalytic ozone-depleting reactions. echemi.comnih.gov Although considered a minor loss process compared to the reaction with OH radicals, there have been notable discrepancies in the literature regarding its exact significance. noaa.gov

Formation of Atmospheric Degradation Products

The atmospheric degradation of this compound results in the formation of several intermediate and final products. One of the most significant and persistent degradation products is trifluoroacetic acid (TFA).

Production and Environmental Accumulation of Trifluoroacetic Acid (TFA)

The degradation of various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) in the atmosphere leads to the production of trifluoroacetic acid (CF₃C(O)OH), a persistent substance. researchgate.netipcc.ch The process for HCFCs involves an initial reaction with OH radicals to form a halogenated radical, which then leads to the formation of CF₃COX (where X can be Cl). researchgate.net This intermediate compound subsequently undergoes hydrolysis in clouds to form TFA. researchgate.net

TFA is highly soluble in water and is primarily removed from the atmosphere through rain-out. ipcc.ch Due to its persistence, there are concerns about its long-term accumulation in aquatic environments. researchgate.netunep.org While the degradation of HFCs and HCFCs is a known source of TFA, observed concentrations in various water bodies are often higher than what can be attributed to these sources alone, suggesting the existence of other significant, currently unidentified sources. unep.org

Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) Assessments

As a hydrochlorofluorocarbon, this compound is recognized as both an ozone-depleting substance and a potent greenhouse gas. noaa.govcymitquimica.comcopernicus.org Its environmental impact is quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Contribution to Stratospheric Ozone Depletion

This compound contributes to the depletion of the stratospheric ozone layer due to the chlorine atom in its structure. cymitquimica.com When the molecule is broken down in the stratosphere, it releases chlorine radicals that catalytically destroy ozone molecules. echemi.com The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to deplete ozone compared to trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. epa.gov The ODP of HCFC-133a is reported to be in the range of 0.019 to 0.06. pnas.orgepa.gov

Global Warming Potential of this compound (HCFC-133a)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov The GWP of this compound has been assessed in various reports.

| Time Horizon | GWP Value | Source (IPCC Report) |

| 100-year | 340 | IPCC Fourth Assessment Report (AR4) / Fifth Assessment Report (AR5) mdpi.com |

| 100-year | 388 | IPCC Sixth Assessment Report (AR6) ghgprotocol.org |

These values highlight the compound's capacity to contribute to global warming, although its impact is less severe than that of many chlorofluorocarbons (CFCs). epa.gov

Contribution to Radiative Forcing and Climate Impact

The impact of a greenhouse gas on climate change is typically quantified using its Global Warming Potential (GWP), which measures how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO₂). While HCFCs were introduced as transitional replacements for chlorofluorocarbons (CFCs) due to their lower ozone-depleting potential, they still possess significant GWPs. nih.gov Because they contain hydrogen, HCFCs break down more easily in the atmosphere than CFCs, leading to a lower global-warming potential. nih.gov

The Intergovernmental Panel on Climate Change (IPCC) and other scientific bodies regularly assess and update the GWP values for these substances based on the latest atmospheric science. nih.gov The GWP for HCFC-133a over a 100-year time horizon is 380. Its radiative efficiency (RE), a measure of the instantaneous forcing per unit mass increase in the atmosphere, is 0.14 W m⁻² ppb⁻¹.

Climatic Properties of this compound (HCFC-133a)

| Property | Value |

|---|---|

| Atmospheric Lifetime (years) | 4.3 |

| Radiative Efficiency (W m⁻² ppb⁻¹) | 0.14 |

| Global Warming Potential (100-year) | 380 |

Research on Alternatives to Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs)

The primary driver for research into alternatives for CFCs was the discovery of their role in stratospheric ozone depletion, which led to the 1987 Montreal Protocol. nist.gov This international treaty mandated a phase-out of substances that deplete the ozone layer. nist.gov The initial focus was on developing replacement compounds that retained the desirable physical properties of CFCs, such as their thermodynamic characteristics for refrigeration, but posed little to no threat to the ozone layer. nist.gov

This research led to the development and adoption of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). nih.govnist.gov HCFCs, which include this compound, were considered transitional substances. nih.govindustrialchemicals.gov.au They contain chlorine and thus have an Ozone Depletion Potential (ODP), but they break down more readily in the atmosphere than CFCs, making them significantly less damaging to the ozone layer. nih.gov The use of HCFCs allowed industries to move away from the more potent CFCs in a timely manner. nih.govnist.gov

However, as scientific understanding of climate change grew, the focus expanded to include the Global Warming Potential (GWP) of these compounds. irpros.com While HFCs have an ODP of zero, many are potent greenhouse gases. irpros.com Consequently, subsequent amendments to the Montreal Protocol, such as the Kigali Amendment, have implemented a phase-down of HFC production and consumption. irpros.com This has spurred further research into a third generation of refrigerants with low-to-zero ODP and low GWP. irpros.compurdue.edu These modern alternatives include natural refrigerants like ammonia, carbon dioxide, and hydrocarbons, as well as synthetic hydrofluoroolefins (HFOs). irpros.com

Biochemical Transformations and Metabolomic Research Involving 2 Chloro 1,1,1 Trifluoroethane

Metabolic Pathways as a Product of Other Halogenated Ethers

The biotransformation of halogenated ethers into 2-chloro-1,1,1-trifluoroethane is a complex process primarily occurring in the liver. This metabolic conversion is of significant interest due to the potential for the formation of reactive intermediates.

Cytochrome P450 Enzyme Systems in Biotransformation of Precursors

The cytochrome P450 (P450) superfamily of enzymes, particularly those located in the liver microsomes, plays a central role in the metabolism of a wide array of foreign compounds, including halogenated ethers. pnas.orgtandfonline.com These enzymes are crucial in both the oxidative and reductive metabolic pathways of precursors to this compound. pharmgkb.orgfrontiersin.org

Specifically, cytochrome P450 2E1 (CYP2E1) is a key enzyme in the oxidative metabolism of many halogenated hydrocarbons. tandfonline.come-safe-anaesthesia.org Studies have shown that liver microsomes from rats treated with ethanol (B145695) or pyridine, which induces CYP2E1, exhibit significantly higher rates of metabolism for both halothane (B1672932) and HCFC-123. nih.gov In humans, the oxidative metabolism of halothane is also predominantly catalyzed by CYP2E1. pharmgkb.org

However, the reductive metabolism of these precursors, which leads to the formation of this compound, involves different P450 isoforms. In vitro studies with human liver microsomes have identified cytochrome P450 2A6 (CYP2A6) and cytochrome P450 3A4 (CYP3A4) as the primary catalysts for the reductive metabolism of halothane. pharmgkb.orgnih.gov The involvement of multiple P450 isoforms is suggested by the nonlinear kinetics observed in the formation of reductive metabolites. nih.gov Furthermore, cytochrome b5 has been shown to stimulate the reductive metabolism, particularly the two-electron reduction of halothane, by certain P450 forms. nih.govjst.go.jp

The table below summarizes the key cytochrome P450 isoforms involved in the metabolism of halothane and HCFC-123.

| Precursor Compound | Metabolic Pathway | Key Cytochrome P450 Isoforms |

| Halothane | Oxidative | CYP2E1 pharmgkb.org |

| Reductive | CYP2A6, CYP3A4 pharmgkb.orgnih.gov | |

| HCFC-123 | Oxidative & Reductive | CYP2E1 nih.govinchem.org |

Reductive Metabolism of 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) and 2,2-Dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123) to this compound

Under anaerobic or low oxygen conditions, both halothane and HCFC-123 undergo reductive metabolism to produce this compound. nih.govnih.gov This process is catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov

For halothane, the reductive pathway is a minor one under normal physiological conditions, accounting for less than 1% of its metabolism. pharmgkb.org However, it is a significant pathway in the context of understanding the formation of potentially toxic metabolites. The reaction involves the removal of a bromine atom and the addition of a hydrogen atom. rsc.org This reductive dehalogenation is dependent on NADPH and can be induced by substances like phenobarbital. researchgate.net

Similarly, HCFC-123 is reductively metabolized to this compound. industrialchemicals.gov.aunist.gov This has been observed in rats, where trace amounts of this metabolite were found in the liver, expired air, and kidney. industrialchemicals.gov.auindustrialchemicals.gov.au In vitro studies using rat liver microsomes under anaerobic conditions have confirmed the formation of this compound from HCFC-123. nih.gov This reductive activation can lead to the formation of reactive metabolites that may interact with cellular components. nih.govnih.govresearchgate.net

Identification and Characterization of Metabolites Derived from Precursors

The metabolism of halothane and HCFC-123 not only produces this compound but also a range of other metabolites. The identification of these compounds has been crucial in understanding the complete metabolic fate of the parent compounds.

Trifluoroacetaldehyde (B10831) Hydrate (B1144303) Formation

Following its formation, this compound can be further metabolized. One of the key metabolites identified is trifluoroacetaldehyde hydrate . iarc.frnih.gov In vitro incubations of this compound with rat liver microsomes and an NADPH-generating system have shown that a dechlorination reaction occurs, producing trifluoroacetaldehyde hydrate as the sole metabolite in that system. iarc.frnih.gov In vivo studies in rats exposed to this compound also identified trifluoroacetaldehyde hydrate as a significant urinary metabolite. iarc.frnih.gov Trifluoroacetaldehyde itself is a highly reactive gas that readily forms a stable hydrate in aqueous environments. wikipedia.org

Trifluoroacetic Acid Formation

Trifluoroacetic acid (TFA) is a major oxidative metabolite of both halothane and HCFC-123. nih.govtandfonline.comnih.gov The formation of TFA from HCFC-123 has been demonstrated in both rat and human liver microsomes. nih.gov It is the primary biotransformation product in human liver microsomes. inchem.org The rate of TFA formation is directly related to the amount of CYP2E1 present. inchem.org Urinary excretion of TFA has been shown to correlate with the levels of trifluoroacetylated proteins in the liver, which are formed from a reactive trifluoroacetyl halide intermediate. nih.gov While this compound is primarily a product of reductive metabolism, its own subsequent metabolism can also contribute to the pool of trifluoroacetic acid. iarc.frnih.gov

2-Chloro-1,1-difluoroethylene (B1204758) Formation

The following table provides a summary of the research findings on the formation of these key metabolites from their precursors.

| Precursor Compound | Metabolite | Key Research Findings |

| Halothane, HCFC-123 | This compound | Formed via reductive metabolism catalyzed by cytochrome P450 enzymes, particularly CYP2A6 and CYP3A4 for halothane. pharmgkb.orgnih.govnih.govnih.gov |

| This compound | Trifluoroacetaldehyde Hydrate | Produced through a dechlorination reaction in the liver. iarc.frnih.gov |

| Halothane, HCFC-123 | Trifluoroacetic Acid | A major oxidative metabolite, with formation linked to CYP2E1 activity. nih.govinchem.org |

| Halothane, HCFC-123 | 2-Chloro-1,1-difluoroethylene | A reductive metabolite formed alongside this compound, with production influenced by cytochrome b5. nih.govjst.go.jpnih.gov |

Mechanistic Insights into Enzyme-Mediated Dechlorination and Dehalogenation Processes

The biotransformation of this compound (HCFC-133a) and related hydrochlorofluorocarbons (HCFCs) is predominantly mediated by the cytochrome P450 (P450) enzyme system, a versatile family of monooxygenases. mst.dknih.gov Research into the metabolism of this compound, often in the context of it being a metabolite of anesthetics like halothane or HCFC replacements like HCFC-123, has revealed complex enzymatic pathways involving both oxidative and reductive dehalogenation. nih.govresearchgate.netnih.gov

Under aerobic conditions, the metabolism primarily follows an oxidative pathway. However, under anaerobic or hypoxic (low oxygen) conditions, which can occur in specific regions of the liver, a reductive metabolic pathway becomes significant. nih.govnih.gov This reductive pathway is crucial for the dechlorination and dehalogenation of this compound and its precursors.

The central mechanism for reductive dehalogenation involves the transfer of an electron from reduced P450 to the halogenated substrate. nih.gov This process is thought to initiate with a one-electron reduction, forming a transient radical anion. nih.gov This unstable intermediate can then lose a halide ion to form a carbon-centered radical. The fate of this radical intermediate determines the final metabolic products.

In the context of halothane metabolism, which produces this compound (CTE) as a metabolite, the process has been studied extensively. The reductive metabolism of halothane by liver microsomes under anaerobic conditions yields both CTE and 2-chloro-1,1-difluoroethylene (CDE). nih.gov The formation of these products is dependent on cytochrome P450, as demonstrated by inhibition with carbon monoxide and metyrapone. nih.govnii.ac.jp

A proposed reaction pathway suggests that after the initial one-electron reduction and loss of a bromide ion (from halothane), a 1-chloro-2,2,2-trifluoroethyl radical is formed. nih.gov This radical can then follow two primary routes:

Hydrogen Abstraction: The radical can abstract a hydrogen atom, likely from surrounding lipids, to form this compound (CTE). nih.gov

Further Reduction: The radical can undergo a second one-electron reduction to form a carbanion intermediate (specifically, a cytochrome P450 Fe3+----CHCl-CF3 carbanion complex has been proposed). nih.gov This carbanion is unstable and spontaneously decomposes, eliminating a fluoride (B91410) ion to yield 2-chloro-1,1-difluoroethylene (CDE). nih.gov

The ratio of CTE to CDE formation is influenced by several factors, including the specific P450 isoforms involved, pH, and the efficiency of the second electron donation. nih.gov

Enzymes Involved in Reductive Dehalogenation

Several cytochrome P450 isoforms have been identified as key players in the reductive metabolism of halogenated ethanes. Studies on halothane and HCFC-123 have provided insights into the enzymes capable of metabolizing these compounds to products like this compound.

| Enzyme/System | Substrate(s) | Key Findings | Reference(s) |

| Cytochrome P450 System | Halothane, HCFC-123, this compound | Mediates both oxidative and reductive dehalogenation. Reductive pathways are favored under anaerobic conditions. | mst.dkresearchgate.netnih.gov |

| P450 2A6 | Halothane | Predominantly catalyzes reductive halothane metabolism in human liver microsomes. nih.gov Produces both CDE and CTE. nih.gov | nih.govnih.gov |

| P450 3A4 | Halothane | Also plays a significant role in human liver microsomal reductive halothane metabolism. nih.gov | nih.gov |

| P450 2E1 | Halothane, HCFC-123 | While primarily known for oxidative metabolism of halothane, it is also implicated in reductive activation and can be inactivated by reductive metabolites. nih.govresearchgate.net | nih.govresearchgate.net |

| P450 2B1/2 | HCFC-123 | Shown to be involved in the reductive activation of HCFC-123, leading to the formation of reactive metabolites. researchgate.net | researchgate.net |

| Cytochrome b5 | Halothane | Enhances the formation of CDE relative to CTE by stimulating the second electron supply to cytochrome P450, which may reduce the release of the free radical precursor of CTE. jst.go.jp | jst.go.jp |

Metabolic Pathways and Intermediates

The enzymatic processing of this compound and its precursors involves distinct oxidative and reductive routes, each leading to different sets of metabolites. In vitro incubation of this compound with rat liver microsomes has demonstrated a dechlorination reaction that produces trifluoroacetaldehyde hydrate. mst.dkiarc.fr

| Pathway | Condition | Key Steps & Intermediates | Final Products (from precursor) | Reference(s) |

| Reductive Dechlorination/Dehalogenation | Anaerobic/Hypoxic (<5% O₂) | 1. One-electron reduction by P450 → Radical anion. 2. Loss of halide → Carbon-centered radical (e.g., 1-chloro-2,2,2-trifluoroethyl radical). 3. H-abstraction → This compound (CTE) . 4. Second one-electron reduction → Carbanion intermediate. 5. Elimination of F⁻ → 2-Chloro-1,1-difluoroethylene (CDE). | This compound (CTE), 2-Chloro-1,1-difluoroethylene (CDE) | nih.govnih.govnih.govnih.gov |

| Oxidative Dechlorination | Aerobic | 1. P450-mediated hydroxylation. 2. Dechlorination and rearrangement. | Trifluoroacetaldehyde hydrate, Trifluoroacetic acid (TFA) | mst.dknih.goviarc.fr |

Research indicates that the specific P450 isoform can dictate the metabolic outcome. For instance, in human liver microsomes, P450 2E1 predominantly catalyzes the oxidative metabolism of halothane, whereas P450 2A6 and P450 3A4 are the primary catalysts for its reductive metabolism. nih.govnih.gov This isoform selectivity highlights the complexity of predicting metabolic fates and the importance of considering the specific enzymatic landscape.

Applications in Advanced Organic Synthesis and Materials Science Research

2-Chloro-1,1,1-trifluoroethane as a Reagent in Complex Organic Transformations

This compound, also known by its designation HCFC-133a, serves as a significant reagent in specialized organic transformations. wikipedia.org Its primary utility is as a chemical intermediate, most notably in the industrial synthesis of the inhalational anesthetic, halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane). iarc.frinchem.org The synthesis of this compound itself can be achieved through the reaction of trichloroethylene (B50587) with hydrogen fluoride (B91410). wikipedia.org

In more complex synthetic applications, this compound is employed in the formation of other valuable fluorinated molecules. For example, its reaction with phenols in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of gem-difluoromethyl ethers and 1-fluoro-2-chlorovinyl ether. beilstein-journals.org This transformation highlights its role in introducing fluorine-containing motifs into aromatic systems. Furthermore, it can undergo catalytic hydrolysis to produce trifluoroethanol, a key fluorinated solvent and building block. researchgate.net These reactions underscore the compound's utility as a precursor for more elaborate fluorinated structures.

Utilization as a Fluorine-Containing Building Block in Synthetic Chemistry

The structural components of this compound and its derivatives are pivotal in synthetic chemistry for constructing molecules with unique properties. The incorporation of fluorine often enhances metabolic stability, bioavailability, and binding selectivity in bioactive compounds. rsc.org

While this compound itself can be a precursor, its isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), is extensively used as a versatile fluorine-containing building block for the direct introduction of trifluoromethyl (CF3) and difluoromethylene (CF2) groups into organic molecules. beilstein-journals.orgbeilstein-journals.org The presence of two highly halogenated carbon centers in halothane enables it to participate in a variety of reactions, including those involving the homolysis of carbon-halogen bonds and deprotonation. beilstein-journals.org

The reaction of halothane with phenols in the presence of potassium hydroxide generates highly reactive difluoroethylene intermediates, which then lead to the formation of multi-halogenated aryl fluoroalkenyl ethers. beilstein-journals.orgresearchgate.net These products serve as platforms for further functionalization. The CF3 group is among the most significant fluorinated moieties in medicinal chemistry, and reagents derived from halothane provide pathways for its incorporation. nih.gov For instance, treatment of halothane with 4-methylbenzenethiol (B89573) yields a sulfide (B99878) that can be further transformed, demonstrating its utility as a synthon for introducing the trifluoromethyl group. nih.gov Similarly, the difluoromethylene unit is a crucial component in several pharmaceuticals, and synthetic strategies often leverage building blocks derived from halogenated ethanes. beilstein-journals.org

The building blocks derived from this compound and its isomer, halothane, are instrumental in synthesizing a wide array of functional materials and biologically significant molecules. beilstein-journals.orgbeilstein-journals.org Fluoroalkenes, which can be synthesized from halothane-derived multihalogenated vinyl ethers via cross-coupling reactions, are important frameworks in pharmaceuticals and agrochemicals. beilstein-journals.org They can act as bioisosteres of amide bonds in peptides, leading to increased stability against enzymatic degradation. beilstein-journals.org

The unique properties of fluoropolymers, such as high thermal stability and chemical resistance, make them valuable in materials science. beilstein-journals.org Halothane-derived building blocks contribute to the synthesis of fluorinated polymers and liquid crystals. researchgate.net For example, novel multihalogenated vinyl ethers prepared from halothane and phenols can be used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to produce a variety of fluoroalkenes and fluoroenynes, which are precursors to complex functional molecules. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Reactions Using Halothane as a Building Block

| Reactant(s) | Reagent/Conditions | Product Type | Application | Reference(s) |

| Phenols | KOH | Aryl fluoroalkenyl ethers | Synthesis of multi-halogenated compounds | beilstein-journals.org |

| 4-Methylbenzenethiol | Sodium hydride | 1-chloro-2,2,2-trifluoroethyl 4-methylphenyl sulfide | Synthesis of organofluorine synthons | nih.gov |

| Phenols, Arylboronic acids | Pd catalyst | Fluoroalkenes, Fluoroenynes | Synthesis of functional molecules | beilstein-journals.orgbeilstein-journals.org |

Introduction of Trifluoromethyl (CF3) and Difluoromethylene (CF2) Motifs

Research on Halothane Derivatives for Studying Molecular Interactions

Halothane, an isomer of this compound, and its derivatives are subjects of significant research interest for investigating molecular interactions, particularly with biological macromolecules. nysora.com Understanding these interactions at a molecular level is crucial for elucidating the mechanisms of action for anesthetic compounds and for designing new therapeutic agents.

Human serum albumin (HSA) is a major transport protein in the bloodstream, binding to a wide variety of endogenous and exogenous substances, including many drugs. The interaction of anesthetics like halothane with HSA is a key determinant of their pharmacokinetics. researchgate.net

High-resolution crystal structures have revealed that halothane binds to HSA at multiple, discrete sites that are also known to accommodate fatty acids. researchgate.net These binding pockets are amphiphilic, containing both polar and non-polar regions. researchgate.net Studies combining site-directed mutagenesis of HSA with fluorescence spectroscopy and chromatography have shown that halothane binding is primarily driven by hydrophobic and van der Waals forces. nih.gov Electrostatic interactions, involving charged residues in the binding sites, appear to either play no significant role or may even diminish the binding affinity. nih.gov

Molecular dynamics (MD) simulations provide further insight into these interactions. Simulations of halothane within model protein cavities show that the trifluoromethyl end of the halothane molecule interacts with backbone hydrogens of the protein residues. nih.gov These detailed computational studies, in conjunction with experimental data, help to build a comprehensive picture of how halothane and its derivatives interact with and are stabilized by biological macromolecules like HSA. nih.govnih.gov

Table 2: Key Findings on Halothane Interaction with Human Serum Albumin (HSA)

| Research Finding | Methodology | Implication | Reference(s) |

| Halothane binds at multiple discrete, amphiphilic sites on HSA. | X-ray Crystallography | Identifies specific fatty acid binding loci as anesthetic binding sites. | researchgate.net |

| Binding is primarily driven by hydrophobic and van der Waals forces. | Site-Directed Mutagenesis, Fluorescence Spectroscopy, Chromatography | Electrostatic interactions are not the major contributors to binding affinity. | nih.gov |

| Halothane interacts with backbone hydrogens within protein binding cavities. | Molecular Dynamics (MD) Simulations | Provides a molecular-level view of the forces governing the interaction. | nih.gov |

| Certain drugs and endogenous substances bind to similar domains on HSA. | Fluorescence Spectroscopy, Molecular Docking | Provides context for competitive binding at specific HSA subdomains. | plos.org |

Q & A

Q. [Basic] What are the primary industrial synthesis routes for 2-chloro-1,1,1-trifluoroethane, and what catalysts are employed?

The compound is synthesized via fluorination of trichloroethylene with hydrogen fluoride (HF) using antimony fluoride (SbF₃) as a catalyst. This method is optimized for large-scale production, with limited commercial producers globally . Alternative catalytic routes, such as Cr₂O₃-based systems, are explored for fluorination efficiency but face challenges like deactivation due to coking or structural changes .

| Key Reaction Parameters |

|---|

| Substrate : Trichloroethylene |

| Catalyst : SbF₃ or Cr₂O₃ |

| Temperature : 500°C (for halothane synthesis) |

Q. [Basic] What analytical methods are recommended for detecting this compound in biological samples?

Gas chromatography with flame ionization detection (GC-FID) is widely used for tissue and environmental sample analysis. Headspace analysis is preferred for volatile compounds, enabling detection at low concentrations (e.g., 1 ml/m³ in halothane impurities) .

Q. [Basic] What are the physical properties of this compound critical for laboratory handling?

Q. [Basic] What is the regulatory status of this compound in occupational settings?

No specific exposure guidelines exist, though it is classified as a Group 3 carcinogen (not classifiable for human carcinogenicity) by IARC. Researchers must adhere to general halogenated hydrocarbon safety protocols .

Advanced Research Questions

Q. [Advanced] How do Cr-based catalysts influence fluorination efficiency, and what mechanisms drive their deactivation?

Cr₂O₃ catalysts facilitate the conversion of this compound to 1,1,1,2-tetrafluoroethane (HFC-134a) via surface fluorination. Deactivation arises from:

Q. [Advanced] What contradictions exist in carcinogenicity data, and how should they inform experimental design?

Limited evidence from rat gavage studies shows increased uterine carcinomas (15/35 treated females vs. 1/104 controls) and benign testicular tumors (29/36 males vs. 16/104 controls) . However, Salmonella mutagenicity tests are negative, and dominant lethal effects in mice are inconsistent . Methodological considerations:

- Dose selection : Prior studies used a single high dose (300 mg/kg), limiting dose-response evaluation.

- Species specificity : Reproductive organ toxicity in rats may not extrapolate to humans .

Q. [Advanced] What metabolic pathways are observed in mammalian models, and how do they inform toxicity assessments?

In Fischer 344 rats, inhalation exposure leads to urinary metabolites:

Q. [Advanced] How can infrared multiphoton dissociation (IRMPD) studies elucidate decomposition pathways?

IRMPD experiments reveal competitive dissociation routes:

- C–Cl bond rupture : Predominant under high-energy conditions.

- HCl elimination : Favored at lower energies, forming 1,1-difluoroethylene. Such data are critical for modeling environmental persistence and degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報